N,N-Dimethyl-4-(pyridin-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-4-pyridin-2-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-15(2)12-8-6-11(7-9-12)13-5-3-4-10-14-13/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBGSBRUWVUWCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374364 |

Source

|

| Record name | Benzenamine, N,N-dimethyl-4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100381-45-1 |

Source

|

| Record name | Benzenamine, N,N-dimethyl-4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline"

An In-Depth Technical Guide to the Synthesis and Properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Foreword: Unveiling a Versatile Molecular Scaffold

This compound is a fascinating heterocyclic compound that stands at the intersection of materials science, coordination chemistry, and organic electronics. Its molecular architecture, featuring an electron-donating N,N-dimethylaniline moiety directly coupled to an electron-withdrawing pyridine ring, establishes a potent intramolecular charge-transfer (ICT) character.[1] This inherent electronic push-pull system is the foundation of its tunable photophysical and electrochemical properties, making it a valuable building block for a range of advanced applications. Researchers in drug development may recognize this scaffold's potential for creating novel ligands, while materials scientists will appreciate its utility in developing hole-transporting materials for Organic Light-Emitting Diodes (OLEDs) or components for functional polymers.[2][3][4][5]

This guide provides a comprehensive overview of this compound, moving beyond a simple recitation of facts to explore the causal relationships between its structure, synthesis, and functional properties. The protocols and characterization workflows described herein are designed to be robust and self-validating, offering fellow researchers a reliable starting point for their own investigations.

Part 1: Strategic Synthesis via Cross-Coupling

The creation of the C-C bond linking the aniline and pyridine rings is the central challenge in synthesizing the target molecule. While several methods exist for forging such bonds, palladium-catalyzed cross-coupling reactions offer unparalleled efficiency, functional group tolerance, and reliability.[6] Among these, the Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability and stability of the requisite boronic acid reagents.[6][7][8]

The strategic decision to employ a Suzuki-Miyaura coupling is rooted in its robust catalytic cycle and its proven efficacy in coupling heteroaryl halides with arylboronic acids.[7][8] This approach avoids the harsher conditions sometimes required by other methods and typically proceeds with high yields, simplifying subsequent purification.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of the Suzuki-Miyaura cross-coupling reaction to produce this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. wwjmrd.com [wwjmrd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N,N-Dimethyl-4-(pyridin-2-yl)aniline: Physicochemical Identification and Spectroscopic Analysis

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical identifier and spectral properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline. Due to the limited availability of public experimental spectral data for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust framework for its identification and characterization. This guide is intended to support researchers in drug discovery and materials science by providing foundational knowledge, detailed hypothetical protocols for spectral acquisition, and an in-depth interpretation of expected spectral data.

Introduction and Compound Identification

This compound is a bi-aryl amine containing both a pyridine and a dimethylaniline moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its potential applications in the development of novel kinase inhibitors, fluorescent probes, and organic light-emitting diodes (OLEDs). Accurate and thorough characterization of this molecule is the first critical step in any research and development endeavor.

Compound Identifiers:

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 100381-45-1 | [1] |

| Molecular Formula | C₁₃H₁₄N₂ | - |

| Molecular Weight | 198.26 g/mol | - |

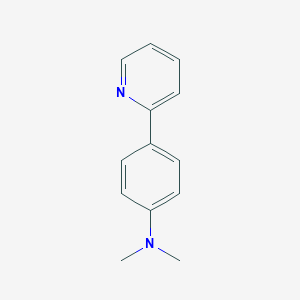

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.65 | d | 1H | H-6' | The proton ortho to the pyridine nitrogen is expected to be the most deshielded due to the inductive effect and lone pair deshielding. |

| ~7.90 | d | 2H | H-2, H-6 | These protons are ortho to the electron-donating dimethylamino group and are expected to be shielded relative to unsubstituted benzene, but deshielded by the adjacent pyridine ring. |

| ~7.70 | td | 1H | H-4' | This proton is in the meta position on the pyridine ring and will show coupling to both adjacent protons. |

| ~7.60 | d | 1H | H-3' | This proton is ortho to the point of attachment to the aniline ring. |

| ~7.15 | t | 1H | H-5' | This proton is meta to the pyridine nitrogen. |

| ~6.80 | d | 2H | H-3, H-5 | These protons are meta to the dimethylamino group and ortho to the pyridine substituent, leading to a relatively upfield shift. |

| ~3.05 | s | 6H | N(CH₃)₂ | The six equivalent protons of the two methyl groups on the nitrogen atom will appear as a sharp singlet. |

Hypothetical Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2.0 seconds, to allow for full relaxation of the protons.

-

Acquisition Time: 3.0 seconds.

-

Spectral Width: 16 ppm (from -2 to 14 ppm).

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157.0 | C-4 | The carbon atom directly attached to the electron-donating dimethylamino group is expected to be significantly shielded. |

| ~150.0 | C-2' | The carbon atom of the pyridine ring attached to the aniline ring. |

| ~149.5 | C-6' | The carbon atom ortho to the pyridine nitrogen. |

| ~136.5 | C-4' | The carbon atom para to the pyridine nitrogen. |

| ~128.5 | C-2, C-6 | Aromatic carbons ortho to the dimethylamino group. |

| ~122.0 | C-5' | Aromatic carbon on the pyridine ring. |

| ~120.0 | C-3' | Aromatic carbon on the pyridine ring. |

| ~112.5 | C-3, C-5 | Aromatic carbons meta to the dimethylamino group. |

| ~40.5 | N(CH₃)₂ | The two equivalent methyl carbons. |

| ~127.0 | C-1 | The quaternary carbon of the aniline ring attached to the pyridine ring. |

Hypothetical Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer with the broadband probe tuned to the ¹³C frequency (approximately 125 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024, as the natural abundance of ¹³C is low, requiring more scans for a good signal-to-noise ratio.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1.5 seconds.

-

Spectral Width: 240 ppm (from -20 to 220 ppm).

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Salient IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |

| 2950-2850 | Medium | Aliphatic C-H stretch | Corresponding to the C-H bonds of the methyl groups. |

| ~1600, ~1580, ~1470 | Strong to Medium | C=C and C=N ring stretching | Typical for aromatic and heteroaromatic ring systems. |

| ~1350 | Strong | C-N stretching | Aromatic amine C-N stretching vibration. |

| 850-800 | Strong | p-disubstituted benzene C-H bend | Out-of-plane bending for the 1,4-disubstituted aniline ring. |

Hypothetical Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent disk using a hydraulic press.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: Perform a background subtraction using a blank KBr pellet. The resulting spectrum will show the absorbance or transmittance as a function of wavenumber.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment | Rationale |

| 198 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |

| 183 | [M - CH₃]⁺ | Loss of a methyl group from the dimethylamino moiety. |

| 154 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |

| 78 | [C₅H₄N]⁺ | Fragment corresponding to the pyridyl cation. |

Hypothetical Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragmentation patterns.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: A generalized workflow for the spectroscopic identification of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and physicochemical profile of this compound. The provided data and protocols are based on established principles of chemical spectroscopy and are intended to serve as a valuable resource for researchers. While experimental verification is always the gold standard, this guide offers a robust starting point for the identification and characterization of this and structurally related compounds.

References

-

Molbase. This compound. [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N,N-Dimethyl-4-(pyridin-2-yl)aniline is a fascinating "push-pull" fluorophore with significant potential in various scientific domains, including the development of molecular probes and sensors. This guide provides a comprehensive exploration of its photophysical properties, grounded in the principles of intramolecular charge transfer. We delve into its synthesis, theoretical photophysical characteristics, the profound influence of the solvent environment on its spectral behavior (solvatochromism), and the pivotal role of the Twisted Intramolecular Charge Transfer (TICT) state. While experimental data for this specific molecule is not extensively available in the public domain, this guide establishes a robust theoretical framework, supplemented with comparative data from analogous compounds, to predict its behavior. Detailed experimental protocols are provided to empower researchers to fully characterize this and similar molecules.

Introduction: The Promise of a Push-Pull Fluorophore

This compound, with the CAS Number 100381-45-1, belongs to a class of molecules known as "push-pull" systems.[1] These molecules are characterized by an electron-donating group (the N,N-dimethylaniline moiety) connected to an electron-accepting group (the pyridine ring) through a π-conjugated system. This architecture gives rise to a significant intramolecular charge transfer (ICT) character upon photoexcitation, making its photophysical properties exquisitely sensitive to its local environment. This sensitivity is the cornerstone of its potential applications as a fluorescent probe for sensing viscosity, polarity, and the presence of specific analytes in biological and chemical systems.

The core of its intriguing photophysics lies in the concept of the Twisted Intramolecular Charge Transfer (TICT) state.[2][3] Upon excitation, the molecule can undergo a conformational change, where the donor and acceptor moieties twist relative to each other. This twisted state is highly polar and its formation and stability are strongly influenced by the surrounding solvent polarity. This guide will unpack the theoretical underpinnings of this phenomenon and its manifestation in the spectral properties of this compound.

Synthesis of this compound

Proposed Synthetic Workflow: Suzuki Coupling

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Experimental Protocol: Suzuki Coupling (Hypothetical)

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-N,N-dimethylaniline (1.0 eq), 2-(pyridinyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Theoretical Photophysical Properties

The photophysical behavior of this compound is governed by the interplay of its locally excited (LE) state and a charge-transfer state, which can evolve into a TICT state.

Absorption and Emission (Solvatochromism)

A hallmark of push-pull fluorophores is solvatochromism , the change in the color of a substance when it is dissolved in different solvents.[4][5] This phenomenon provides profound insights into the electronic structure of the molecule in its ground and excited states.

-

Absorption (π → π* transition): The absorption spectrum is expected to show a broad band corresponding to the π → π* intramolecular charge transfer transition. In nonpolar solvents, the ground state is more stable than the excited state. As the solvent polarity increases, the excited state, being more polar, is stabilized to a greater extent than the ground state. This leads to a bathochromic (red) shift in the absorption maximum (λabs).

-

Emission (Fluorescence): The fluorescence emission is even more sensitive to solvent polarity. Following excitation to the Franck-Condon state, the molecule relaxes to a more polar equilibrium excited state. In polar solvents, this stabilization is more pronounced, leading to a significant bathochromic (red) shift in the emission maximum (λem). The difference between the absorption and emission maxima, known as the Stokes shift , is therefore expected to increase significantly with increasing solvent polarity.

The Twisted Intramolecular Charge Transfer (TICT) Model

The significant solvatochromism observed in similar push-pull molecules is often explained by the TICT model.[2][3][6][7]

Caption: The Jablonski diagram illustrating the TICT model for a push-pull fluorophore.

Upon excitation, the molecule first reaches a planar locally excited (LE) state. In polar solvents, the molecule can then undergo rotation around the single bond connecting the donor and acceptor moieties to form a non-emissive or weakly emissive, highly polar TICT state. This process provides a non-radiative decay pathway, leading to a decrease in the fluorescence quantum yield in polar solvents. In viscous or rigid environments, this twisting motion is hindered, which can lead to an increase in fluorescence intensity, a phenomenon known as viscosochromism .

Predicted Photophysical Data

While specific experimental data for this compound is lacking, we can predict its behavior based on data from analogous compounds. The following table presents hypothetical data to illustrate the expected trends.

| Solvent | Polarity (ET(30)) | Predicted λabs (nm) | Predicted λem (nm) | Predicted Stokes Shift (cm-1) | Predicted Quantum Yield (ΦF) |

| Cyclohexane | 31.2 | ~330 | ~380 | ~4200 | High |

| Toluene | 33.9 | ~340 | ~410 | ~5600 | Moderate |

| Dichloromethane | 41.1 | ~355 | ~450 | ~6800 | Low |

| Acetonitrile | 46.0 | ~360 | ~480 | ~7800 | Very Low |

| Methanol | 55.5 | ~365 | ~500 | ~8500 | Very Low |

Note: This data is illustrative and intended to show expected trends. Actual experimental values may vary.

Experimental Characterization Protocols

To fully characterize the photophysical properties of this compound, a series of spectroscopic measurements are required.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and to study the solvatochromic behavior.

Methodology:

-

Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

-

Absorption Spectroscopy: Record the UV-Vis absorption spectra of each solution using a spectrophotometer. Determine the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the λabs for each solvent. Determine the wavelength of maximum emission (λem).

-

Data Analysis: Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λabs - 1/λem) x 10⁷. Plot the Stokes shift as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to analyze the change in dipole moment upon excitation.

Fluorescence Quantum Yield Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF,std = 0.54).

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Data Acquisition: Record the absorption and fluorescence emission spectra for all solutions. The excitation wavelength and all instrument settings must be identical for both the sample and the standard.

-

Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std × (Gradientsample / Gradientstd) × (nsample² / nstd²)

where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.

-

Data Acquisition: Excite the sample with short pulses of light and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process millions of times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τF). For a molecule exhibiting complex photophysics like a potential TICT state, a multi-exponential decay may be observed.

Potential Applications in Research and Drug Development

The sensitivity of the photophysical properties of this compound to its environment opens up a range of potential applications:

-

Viscosity Probes: In viscous media where the TICT state formation is hindered, an increase in fluorescence quantum yield and lifetime is expected. This makes it a potential candidate for mapping viscosity in biological systems, such as within cells.

-

Polarity Sensors: The strong solvatochromism can be exploited to probe the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid membranes.

-

Bio-imaging: By conjugating this fluorophore to biomolecules, it can be used to report on local environmental changes within living cells.

-

Drug Development: As a fluorescent probe, it can be used in high-throughput screening assays to monitor protein-ligand binding events that induce a change in the local environment of the probe.

Conclusion

This compound is a promising push-pull fluorophore whose photophysical properties are intricately linked to its molecular structure and its interaction with the surrounding environment. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public literature, this guide provides a robust theoretical framework for understanding and predicting its behavior. The pronounced solvatochromism and the potential for a TICT state make it a highly attractive candidate for the development of advanced fluorescent probes and sensors. The detailed experimental protocols provided herein are intended to facilitate further research into this and similar molecules, paving the way for new discoveries and applications in chemistry, biology, and medicine.

References

-

Dasgupta, S., et al. (2025). "Excited-state Raman spectra of 4-dicyanomethylene-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM) in the locally-excited (LE) and the intramolecular charge transfer (ICT) states have been separately measured by time-resolved stimulated Raman spectroscopy." MDPI. [Link]

- Ghosh, R., et al. (2015). "Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N, N-dimethylamino-4′-nitrobiphenyl." Journal of Photochemistry and Photobiology A: Chemistry.

- Lippert, E., et al. (1962). "Dual fluorescence of donor–acceptor substituted aromatic compounds.

-

Mariano, P. S., et al. (2023). "Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins." NIH Public Access. [Link]

-

RSC Publishing. (2021). "Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores." Chemical Society Reviews. [Link]

-

Saithong, S., et al. (2010). "N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline." Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Schanze, K. S., et al. (2025). "References for Small Fluorescence Quantum Yields." PubMed Central. [Link]

-

Molbase. "this compound." [Link]

-

Wiczk, W., et al. (2014). "Solvatochromic studies of pull–push molecules containing dimethylaniline and aromatic hydrocarbon linked by an acetylene unit." RSC Advances. [Link]

-

Zakeri, M., et al. (2024). "Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine." Scientific Reports. [Link]

- Zimmerman, T., et al. (2023). "Solvatochromism of conjugated 4-N,N-dimethylaminophenyl-pyridinium donor-acceptor pairs." Molecules.

Sources

- 1. molbase.com [molbase.com]

- 2. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Solvatochromic studies of pull–push molecules containing dimethylaniline and aromatic hydrocarbon linked by an acetylene unit - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Abstract

Pyridyl aniline derivatives are a significant class of organic compounds, drawing considerable interest for their applications in materials science and drug development due to their unique electronic and photophysical properties.[1] The precise three-dimensional arrangement of atoms within the crystal lattice is fundamental to understanding and predicting these properties. This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of N,N-Dimethyl-4-(pyridin-2-yl)aniline, a representative member of this class. We will delve into the experimental protocols for crystal growth, the methodology of data acquisition and structure refinement, and the detailed analysis of the resultant molecular and supramolecular structures. This guide is intended for researchers and professionals in chemistry and pharmaceutical sciences, offering both a practical workflow and the theoretical underpinnings for the comprehensive characterization of crystalline molecular solids.

Introduction: The Significance of Crystal Structure

This compound (C₁₃H₁₄N₂) is an aromatic compound featuring an electron-donating N,N-dimethylaniline moiety connected to an electron-accepting pyridine ring. This donor-acceptor architecture is the cornerstone of its interesting electronic characteristics, making it a valuable building block for functional materials.[1] The macroscopic properties of any crystalline material are a direct consequence of the arrangement of its constituent molecules in the solid state. Therefore, a detailed analysis of its crystal structure is not merely an academic exercise but a critical step in rationally designing materials with tailored functionalities.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the three-dimensional structure of molecules in their crystalline form. It provides precise atomic coordinates, from which one can derive accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.[2] Furthermore, SC-XRD uncovers the packing arrangement of molecules in the crystal lattice, governed by a network of intermolecular interactions. Understanding these interactions is paramount, as they dictate physical properties such as melting point, solubility, stability, and even solid-state electronic conductivity.

This guide will walk through the complete process of a crystal structure analysis, using data from a closely related analogue, N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, to illustrate the depth of information that can be obtained, as a definitive published structure for the title compound was not available at the time of writing.[2]

Experimental Methodology

A successful crystal structure determination begins with the growth of high-quality single crystals, followed by meticulous data collection and processing.

Crystal Growth Protocol

The growth of diffraction-quality single crystals is often the most challenging step. For organic molecules like this compound, slow evaporation or slow cooling are common and effective techniques.

Protocol: Slow Evaporation from a Mixed Solvent System

-

Dissolution: Dissolve a small quantity of synthesized this compound powder in a minimal amount of a suitable solvent mixture. Based on analogs, a 3:2 mixture of hexane and methanol is a promising starting point.[2] The goal is to create a saturated or near-saturated solution at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate impurities that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.

-

Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form. Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they can be carefully harvested using a spatula or loop.

Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition

The core of the analysis is the diffraction experiment, where a single crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded.

Caption: A schematic overview of the SC-XRD experimental and computational workflow.

Experimental Parameters (Illustrative)

-

Instrument: Bruker APEX CCD area-detector diffractometer

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å)

-

Temperature: 293 K

-

Data Collection Software: SMART[2]

-

Data Reduction Software: SAINT[2]

The crystal is mounted on a goniometer head and cooled in a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The goniometer rotates the crystal to collect diffraction data from all possible orientations.

Structure Solution and Refinement

The collected diffraction spots are indexed to determine the unit cell parameters and the crystal's Bravais lattice. The intensities of these spots are then integrated. The resulting data file contains a list of reflections (h,k,l) and their corresponding intensities.

The phase problem is then solved using direct methods or Patterson methods, typically with software packages like SHELXTL, to generate an initial electron density map.[2] From this map, the positions of the atoms can be determined.

This initial model is then refined against the experimental data using a least-squares minimization process. The refinement process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by several factors, most notably the R-factor (R1) and the weighted R-factor (wR2). An R1 value below 0.05 is generally indicative of a well-refined structure.

Results and Discussion: The Crystal Structure

Please note: The following data is based on the published structure of N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, a structurally similar molecule, to illustrate the type of analysis performed. The core pyridyl-aniline linkage and dimethylamino substitution are present, providing a relevant model.[2]

Molecular Structure and Conformation

The analysis reveals the precise three-dimensional arrangement of the molecule.

Caption: A simplified representation of the this compound molecular framework.

Key geometric parameters for the analogue reveal important structural features. The molecule is not perfectly planar. There is a dihedral angle of 12.18 (7)° between the pyridine and benzene rings.[2] This twist is a common feature in linked aromatic systems and can have significant implications for the extent of π-conjugation between the two rings, which in turn affects the electronic and photophysical properties. Furthermore, the dimethylamino group is twisted by 6.1 (2)° relative to the benzene ring to which it is attached.[2]

Crystallographic Data Summary

The fundamental crystallographic information is summarized in a standardized table.

| Parameter | Value (for N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline) [2] |

| Chemical Formula | C₁₃H₁₄N₄ |

| Formula Weight | 226.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2322 (4) |

| b (Å) | 19.9353 (11) |

| c (Å) | 9.6404 (6) |

| β (°) | 96.003 (1) |

| Volume (ų) | 1191.16 (13) |

| Z (Molecules per cell) | 4 |

| Temperature (K) | 293 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 1754 |

| Final R1 [I > 2σ(I)] | 0.038 |

| wR2 (all data) | 0.108 |

Supramolecular Assembly via Intermolecular Interactions

In the crystal, molecules do not exist in isolation. They pack together, forming a three-dimensional lattice stabilized by a network of non-covalent interactions. In the case of the analogue, weak intermolecular C—H···N hydrogen bonds are observed.[2] These interactions link adjacent molecules into a zigzag arrangement. Identifying these specific interactions is crucial for understanding the material's stability and for crystal engineering efforts, where one might try to modify the molecule to encourage or discourage certain packing motifs.

Hirshfeld Surface Analysis

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool. This analysis generates a surface around a molecule in the crystal, defined by the regions where the molecule's electron density contribution to the total crystal electron density is equal to that of all other molecules.[3]

The surface can be mapped with various properties, most commonly d_norm, which is a normalized contact distance.[4]

-

Red spots on the d_norm surface indicate close intermolecular contacts (shorter than van der Waals radii), which correspond to the strongest interactions, such as hydrogen bonds.[5]

-

White areas represent contacts at approximately the van der Waals separation.[4]

-

Blue areas indicate regions with no significant intermolecular contacts.[4]

By decomposing the Hirshfeld surface, we can generate a 2D "fingerprint plot," which quantifies the relative contribution of different types of intermolecular contacts to the overall crystal packing.[6][7] For a molecule like this compound, the major contributions to the crystal packing are expected to be from H···H, C···H/H···C, and N···H/H···N contacts, reflecting the prevalence of van der Waals forces and weak hydrogen bonds.[8]

Caption: Visualization of the Hirshfeld surface concept, showing the 3D d_norm map and its corresponding 2D fingerprint plot.

Conclusion

The crystal structure analysis of this compound provides indispensable information that bridges its molecular structure with its macroscopic properties. Through single-crystal X-ray diffraction, we can determine its precise molecular geometry, including the subtle but important twists between the aromatic rings. Analysis of the crystal packing reveals the network of intermolecular forces, such as C-H···N hydrogen bonds, that govern the supramolecular architecture. Advanced computational tools like Hirshfeld surface analysis further allow for the detailed visualization and quantification of these interactions. This comprehensive structural knowledge is the foundation for establishing structure-property relationships, which are essential for the rational design of new materials and pharmaceutical compounds with optimized performance and desired physical characteristics.

References

-

Caracelli, I., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. Available at: [Link]

-

Leesakul, N., et al. (2010). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. ResearchGate. Available at: [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. Available at: [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. Available at: [Link]

-

MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Interactions study by free volume of Pyridine and Aniline. JOCPR. Available at: [Link]

-

ResearchGate. (2023). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Available at: [Link]

-

Molbase. (n.d.). This compound. Molbase. Available at: [Link]

-

Naghiyev, F. F., et al. (2024). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl). IUCrData. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. crystalexplorer.net [crystalexplorer.net]

- 4. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Quantum Yield of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Introduction

N,N-Dimethyl-4-(pyridin-2-yl)aniline (DMPA) is a molecule of significant interest to researchers in materials science and drug development. Its structure, featuring an electron-donating N,N-dimethylaniline moiety linked to an electron-accepting pyridine ring, positions it as a classic example of a donor-acceptor system.[1] This architecture is known to give rise to interesting photophysical properties, most notably intramolecular charge transfer (ICT), which is crucial for applications such as fluorescent probes, sensors, and optoelectronic materials.[2][3] A key parameter that quantifies the efficiency of the fluorescence process in such molecules is the fluorescence quantum yield (Φf).

This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for the determination of the quantum yield of this compound. We will delve into the likely photophysical mechanisms governing its fluorescence, provide a detailed experimental protocol for its measurement, and discuss the factors that can influence its quantum yield. This document is intended for researchers, scientists, and drug development professionals who are working with or developing similar donor-acceptor chromophores.

Theoretical Framework: Understanding the Photophysics of DMPA

The fluorescence quantum yield is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule.[4] It is a measure of the efficiency of the de-excitation of a molecule from its excited state via radiative pathways. For a molecule like DMPA, the quantum yield is intimately linked to the process of intramolecular charge transfer (ICT).

Intramolecular Charge Transfer (ICT) and the Twisted Intramolecular Charge Transfer (TICT) Model

Upon absorption of a photon, DMPA is promoted to an excited state. In this excited state, an electron is transferred from the electron-rich dimethylaniline (donor) to the electron-deficient pyridine (acceptor). This leads to the formation of a charge-separated state.[1] For many molecules with donor and acceptor groups connected by a single bond, the de-excitation pathway is governed by the Twisted Intramolecular Charge Transfer (TICT) model.[5][6][7]

The TICT model posits that after initial excitation to a planar locally excited (LE) state, the molecule can undergo a conformational change by rotation around the single bond connecting the donor and acceptor moieties. This rotation leads to a perpendicular arrangement, the TICT state, where the donor and acceptor are electronically decoupled, resulting in a highly polar, charge-separated species.[6][7] The stability of this TICT state relative to the LE state is highly dependent on the polarity of the surrounding medium.

Caption: The Twisted Intramolecular Charge Transfer (TICT) model.

In non-polar solvents, the high-energy, polar TICT state is destabilized, and fluorescence is more likely to occur from the LE state, often with a higher quantum yield. Conversely, in polar solvents, the TICT state is stabilized, providing a non-radiative decay pathway that can quench fluorescence, leading to a lower quantum yield.

Experimental Determination of Fluorescence Quantum Yield

The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[4][8][9][10]

Selection of a Quantum Yield Standard

An ideal quantum yield standard should have a well-defined and stable quantum yield, be photochemically stable, and have absorption and emission spectra that are in a similar range to the sample being tested. Quinine sulfate is a widely used and accepted standard for fluorescence quantum yield measurements in the UV-visible region.[11][12][13][14][15]

Table 1: Properties of Quinine Sulfate as a Quantum Yield Standard

| Property | Value | Reference |

| Solvent | 0.1 M Perchloric Acid | [12][13] |

| Excitation Wavelength | 350 nm | [15] |

| Emission Range | 400 - 600 nm | [15] |

| Quantum Yield (Φf) | 0.60 | [12][13] |

Note: While 0.5 M H2SO4 has been traditionally used, 0.1 M HClO4 is now recommended due to the lower temperature dependence of the quantum yield in this solvent.[12][13]

Experimental Protocol

The following is a step-by-step protocol for the relative determination of the fluorescence quantum yield of DMPA using quinine sulfate as a standard.

Caption: Workflow for relative quantum yield determination.

Step 1: Preparation of Solutions

-

Prepare stock solutions of DMPA and quinine sulfate in the desired solvent(s). For quinine sulfate, use 0.1 M perchloric acid. For DMPA, a range of solvents with varying polarities should be used to investigate the effect of the environment on the quantum yield.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9][10]

Step 2: UV-Vis Absorbance Measurements

-

Record the UV-Vis absorbance spectra for all the prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

Step 3: Fluorescence Emission Measurements

-

Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the standard and the sample have significant absorbance.

-

Record the fluorescence emission spectra for all the solutions. It is crucial that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[9]

Step 4: Data Analysis

-

Correct the recorded emission spectra for the instrument's response.

-

Integrate the area under the corrected emission spectra for each solution.

-

For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

-

Determine the slope (gradient) of the linear fits for both the standard and the sample.

Calculation of Quantum Yield

The quantum yield of the sample (Φx) can be calculated using the following equation:[9]

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions, respectively.

Factors Influencing the Quantum Yield of DMPA

The photophysical properties, and therefore the quantum yield, of DMPA are expected to be highly sensitive to its environment.

Solvent Polarity

Based on the TICT model, the quantum yield of DMPA is predicted to be strongly dependent on the polarity of the solvent.

Table 2: Predicted Effect of Solvent Polarity on the Quantum Yield of DMPA

| Solvent Polarity | LE State Stability | TICT State Stability | Predominant Emission | Expected Quantum Yield |

| Non-polar | Stabilized | Destabilized | LE State | Higher |

| Polar | Destabilized | Stabilized | TICT State (or quenching) | Lower |

This solvatochromism is a hallmark of molecules exhibiting TICT and can be exploited in the design of fluorescent sensors for local environment polarity.

Other Factors

-

Temperature: An increase in temperature can promote non-radiative decay processes and also facilitate the twisting motion to form the TICT state, both of which would lead to a decrease in the fluorescence quantum yield.

-

Structural Rigidity: If the rotation around the aniline-pyridine bond is sterically hindered, the formation of the TICT state can be suppressed, potentially leading to a higher quantum yield.

Applications in Research and Drug Development

A thorough understanding of the quantum yield of DMPA and related compounds is crucial for their application in various fields:

-

Fluorescent Probes: Molecules with environmentally sensitive quantum yields are excellent candidates for fluorescent probes to study biological systems, such as membrane polarity or protein binding.

-

Organic Light-Emitting Diodes (OLEDs): High quantum yields in the solid state are a prerequisite for efficient emissive materials in OLEDs.

-

Drug Development: Fluorescent moieties are often incorporated into drug molecules to study their uptake, distribution, and mechanism of action. A predictable quantum yield is essential for quantitative analysis.

Conclusion

References

-

Resch-Genger, U., Rurack, K., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

Fletcher, A. N. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology. [Link]

-

JASCO Global. (2021). Fluorescence quantum yield measurement. JASCO Global. [Link]

-

Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry. [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]

-

Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]

-

Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444. [Link]

-

Oregon Medical Laser Center. (n.d.). Quinine sulfate. omlc.org. [Link]

-

Gepshtein, R., et al. (n.d.). Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins. NIH. [Link]

-

Stoerkler, T., et al. (2023). N-Aryl or N-Alkyl Pyridinium-Substituted Excited-State Intramolecular Proton Transfer Fluorophores. ChemPlusChem. [Link]

-

Albini, A., et al. (1996). Photochemically induced electron transfer from aniline derivatives to pyridine-2,4-dicarbonitrile: synthetic and mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Williams, R. M., et al. (1996). Photoinduced Intramolecular Electron Transfer in a Bridged C60 (Acceptor)−Aniline (Donor) System; Photophysical Properties of the First "Active" Fullerene Diad. Journal of the American Chemical Society. [Link]

-

Sharma, K., et al. (2014). Spectrophotometric Studies of the Charge Transfer Complexes formed between Pyridine and its Amino Derivatives (Donor) and DMAD (Acceptor). International Journal of Scientific and Research Publications. [Link]

-

Journal of Photochemistry and Photobiology A: Chemistry. (2022). Journal of Photochemistry and Photobiology A: Chemistry, 427, 113813. [Link]

-

Chen, Y.-C., et al. (2021). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Molecules. [Link]

-

Stoerkler, T., et al. (2023). N-Aryl or N-Alkyl Pyridinium-Substituted Excited-State Intramolecular Proton Transfer Fluorophores. ChemPlusChem, 88(5), e202300138. [Link]

-

Van der Auweraer, M., et al. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C. [Link]

-

Hua, C., et al. (n.d.). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances.

-

Panneerselvam, M., et al. (2010). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Volpi, G., et al. (2022). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments. [Link]

-

ResearchGate. (n.d.). Fluorescence quantum yields for the different compounds determined by the absolute method using an integrating sphere. ResearchGate. [Link]

-

Li, Z., et al. (2001). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Chemical Journal of Chinese Universities. [Link]

-

Al-Mokhtar, M. A., et al. (2023). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. Molecules. [Link]

-

ResearchGate. (n.d.). a) The comparison of fluorescence quantum yields (Φ) between... ResearchGate. [Link]

-

Wang, Y., et al. (2021). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Wikipedia. [Link]

-

Schulze, M., et al. (2020). Synthesis, Photophysical and Electronic Properties of Mono-, Di-, and Tri-Amino-Substituted Ortho-Perylenes, and Comparison to the Tetra-Substituted Derivative. Chemistry – A European Journal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Photochemically induced electron transfer from aniline derivatives to pyridine-2,4-dicarbonitrile: synthetic and mechanistic aspects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jasco-global.com [jasco-global.com]

- 5. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. chem.uci.edu [chem.uci.edu]

- 10. iss.com [iss.com]

- 11. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Quinine sulfate [omlc.org]

An In-Depth Technical Guide to the Electrochemical Properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Abstract

This technical guide provides a comprehensive examination of the electrochemical properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline, a molecule of significant interest in materials science and drug development. Possessing both a potent electron-donating N,N-dimethylaniline moiety and an electron-accepting pyridyl group, this compound exhibits a rich redox behavior. This document delineates the fundamental principles governing its electrochemical characteristics, offers detailed protocols for its analysis via cyclic voltammetry, and presents a framework for interpreting the resultant data. Given the nascent stage of research on this specific molecule, this guide synthesizes insights from studies on structurally analogous compounds to provide a robust predictive model of its electrochemical behavior.

Introduction: A Molecule of Dichotomous Functionality

This compound is a conjugated organic molecule that marries the electron-rich nature of N,N-dimethylaniline with the electron-deficient character of a pyridine ring. This intramolecular donor-acceptor architecture is the cornerstone of its intriguing electronic and, consequently, electrochemical properties. The N,N-dimethylamino group acts as a strong electron-donating group, increasing the electron density of the aniline ring and lowering its oxidation potential.[1][2] Conversely, the pyridine ring, an electron-withdrawing moiety, influences the molecule's reduction potential and can participate in its own redox processes.[3]

The interplay between these two functional groups dictates the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is largely localized on the electron-rich N,N-dimethylaniline fragment, while the LUMO is expected to be centered on the pyridyl moiety. This spatial separation of orbitals facilitates intramolecular charge transfer (ICT) upon electrochemical or photochemical stimulation, a property that is highly sought after in the design of organic electronic materials, sensors, and photoredox catalysts.[4]

This guide will delve into the methodologies required to probe and understand the electrochemical landscape of this compound, providing researchers with the foundational knowledge to explore its potential applications.

The Redox Landscape: Oxidation and Reduction Pathways

The electrochemical behavior of this compound is characterized by distinct oxidation and reduction events, which can be elucidated using techniques such as cyclic voltammetry.

Anodic Behavior: The Oxidation of the Anilino Moiety

The primary oxidation event is anticipated to be a one-electron oxidation of the N,N-dimethylaniline core to form a radical cation.[1] The potential at which this occurs is a critical parameter, indicative of the material's ability to act as an electron donor. The stability of this radical cation is influenced by the delocalization of the unpaired electron across the aromatic system and the nature of the solvent and electrolyte used. In some aniline derivatives, a second oxidation event can occur at higher potentials, though this is often irreversible and may be associated with polymerization or degradation of the material.[5][6]

Cathodic Behavior: The Reduction of the Pyridyl Moiety

The pyridine ring introduces a reduction pathway. Pyridine and its derivatives are known to undergo reduction, typically involving the acceptance of an electron into their π* system to form a radical anion.[3] The potential of this reduction is dependent on the substitution pattern of the pyridine ring and the experimental conditions. The presence of the electron-donating aniline group may slightly shift this reduction to more negative potentials compared to unsubstituted pyridine.

Experimental Characterization: A Protocol for Cyclic Voltammetry

Cyclic voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of this compound. The following protocol provides a robust framework for obtaining high-quality, reproducible data.

Materials and Reagents

-

Working Electrode: Glassy carbon electrode (GCE) is recommended for its wide potential window and chemical inertness.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is suitable. For non-aqueous studies, a silver/silver ion (Ag/Ag+) reference electrode is often preferred.

-

Counter Electrode: A platinum wire or a graphite rod serves as an excellent counter electrode.

-

Solvent: A high-purity, anhydrous, and deoxygenated solvent is crucial. Acetonitrile or dichloromethane are common choices for organic electrochemistry.

-

Supporting Electrolyte: A non-reactive electrolyte is necessary to ensure conductivity. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄) at a concentration of 0.1 M are widely used.

-

Analyte: this compound, typically at a concentration of 1-5 mM.

-

Internal Standard: Ferrocene is often used as an internal standard for potential calibration.

Step-by-Step Experimental Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the chosen solvent.

-

Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

-

-

Solution Preparation:

-

In a clean, dry electrochemical cell, dissolve the supporting electrolyte in the chosen solvent.

-

Deoxygenate the solution by bubbling with a gentle stream of inert gas for at least 15-20 minutes. Maintain a blanket of inert gas over the solution throughout the experiment.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Record a background cyclic voltammogram of the solvent and supporting electrolyte to ensure there are no interfering redox peaks in the potential window of interest.

-

Add the this compound to the cell to the desired concentration.

-

Record the cyclic voltammogram of the analyte. A typical potential window would be from approximately -2.0 V to +1.5 V vs. a reference electrode, but this should be adjusted based on the observed redox events.

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer processes.

-

-

Data Analysis:

-

Determine the anodic and cathodic peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

-

Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

Plot the peak current versus the square root of the scan rate to assess if the process is diffusion-controlled.

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the electrochemical analysis of this compound.

Predicted Electrochemical Data and Interpretation

Due to the limited direct experimental data for this compound in peer-reviewed literature, the following table presents expected values based on data for structurally similar compounds, such as N,N-dimethylaniline and various pyridyl aniline derivatives.[1][4] These values should be considered as estimations and a starting point for experimental investigation.

| Parameter | Predicted Value | Interpretation |

| First Oxidation Potential (Epa₁) | +0.6 to +0.9 V (vs. SCE) | Corresponds to the one-electron oxidation of the N,N-dimethylaniline moiety to its radical cation. |

| First Reduction Potential (Epc₁) | -1.5 to -2.0 V (vs. SCE) | Corresponds to the one-electron reduction of the pyridyl moiety to its radical anion. |

| HOMO Energy Level | -5.0 to -5.3 eV | Estimated from the onset of the first oxidation peak. |

| LUMO Energy Level | -2.2 to -2.5 eV | Estimated from the onset of the first reduction peak. |

| Electrochemical Band Gap | 2.5 to 3.1 eV | The difference between the HOMO and LUMO energy levels. |

Mechanistic Insights: Intramolecular Charge Transfer

The distinct donor and acceptor moieties within this compound suggest the potential for significant intramolecular charge transfer (ICT) upon oxidation. The following diagram illustrates this proposed mechanism.

Caption: Proposed intramolecular charge transfer mechanism upon oxidation.

Upon one-electron oxidation, a hole (positive charge) is initially formed on the N,N-dimethylaniline donor. Through the conjugated π-system, this charge can delocalize across the entire molecule, including the pyridyl acceptor, leading to an ICT state. This charge delocalization, forming a polaron, is a key characteristic of conductive organic materials and is fundamental to their application in electronic devices.

Conclusion

This compound presents a fascinating case study in molecular design for tailored electrochemical properties. The strategic combination of a potent electron donor and an acceptor within a single conjugated framework gives rise to a rich redox chemistry. While this guide provides a predictive framework and detailed experimental protocols based on the behavior of analogous compounds, it underscores the necessity for direct experimental investigation to fully unlock the potential of this promising molecule. The methodologies and interpretations presented herein offer a solid foundation for researchers to embark on the characterization and application of this compound in the vanguard of materials science and medicinal chemistry.

References

-

Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. (n.d.). Request PDF. Retrieved January 15, 2026, from [Link]

- Galus, Z., & Adams, R. N. (1962). Anodic Oxidation Studies of N,N-Dimethylaniline. I. Voltammetric and Spectroscopic Investigations at Platinum Electrodes. Journal of the American Chemical Society, 84(11), 2061-2065.

-

This compound. (n.d.). Molbase. Retrieved January 15, 2026, from [Link]

-

Typical cyclic voltammetry CV of aniline polymerized on platinum at a scan rate of 100mV/s. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Herrera, A., et al. (2022). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. Molecules, 27(19), 6529. [Link]

-

N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1923. [Link]

-

Franck, E., & Said, R. (2021). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 26(11), 3334. [Link]

-

Voltammetry of Aniline with Different Electrodes and Electrolytes. (n.d.). Serbian Chemical Society. Retrieved January 15, 2026, from [Link]

-

Papo, T. R., et al. (2023). donor cis‑palladium(II) complexes with bidentate (pyridin‑2‑yl)methyl‑aniline ligands. Reaction Kinetics, Mechanisms and Catalysis, 136, 2907–2928. [Link]

-

An Electrochemical Study on the Copolymer Formed from Piperazine and Aniline Monomers. (2018). International Journal of Electrochemical Science, 13, 5526-5536. [Link]

-

Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(8), 1803-1809. [Link]

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Course Hero. Retrieved January 15, 2026, from [Link]

-

One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. (2015). New Journal of Chemistry, 39(7), 5182-5185. [Link]

-

Conformational analysis of the electron-transfer kinetics across oligoproline peptides using N,N-dimethyl-1,4-benzenediamine donors and pyrene-1-sulfonyl acceptors. (2007). The Journal of Physical Chemistry B, 111(24), 6978-6987. [Link]

-

Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives: Biological and quantitative structural activity relationship studies. (2022). Journal of Molecular Structure, 1276, 134756. [Link]

-

Methyl transfer reactivity of pentachloromethylplatinate(IV) anion with a series of N-nucleophiles. (2016). Dalton Transactions, 45(13), 5656-5664. [Link]

-

Computational studies of Distinct Anilines for Electrooptical properties. (2020). Journal of Physics: Conference Series, 1495, 012017. [Link]

Sources

- 1. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

"theoretical DFT studies on N,N-Dimethyl-4-(pyridin-2-yl)aniline"

An In-depth Technical Guide to the Theoretical Investigation of N,N-Dimethyl-4-(pyridin-2-yl)aniline using Density Functional Theory

Authored by: A Senior Application Scientist

Abstract

This compound (DMAPA) is a molecule of significant interest in materials science, primarily owing to its intrinsic donor-π-acceptor (D-π-A) architecture. This structure, featuring an electron-donating N,N-dimethylaniline moiety covalently linked to an electron-accepting pyridine ring, makes it a promising candidate for applications in nonlinear optics (NLO) and optoelectronics.[1][2] This technical guide provides a comprehensive framework for the theoretical investigation of DMAPA using Density Functional Theory (DFT), a powerful quantum chemical method. We will delve into the causality behind computational choices, offering field-proven insights into predicting the molecule's geometric, electronic, spectroscopic, and nonlinear optical properties. This document is intended to serve as a self-validating protocol for researchers, scientists, and drug development professionals seeking to understand and harness the potential of similar molecular systems.

The Rationale for a Computational-First Approach

In modern materials science and drug discovery, computational chemistry serves as an indispensable precursor and complement to experimental work. Theoretical studies, particularly those employing DFT, allow for the a priori prediction of a molecule's behavior at the electronic level. This approach is not merely about generating data; it is about building a foundational understanding of the structure-property relationships that govern molecular function.

Why DFT? Density Functional Theory strikes an optimal balance between computational cost and accuracy for medium-sized organic molecules like DMAPA. Unlike more computationally expensive ab initio methods, DFT's formulation based on electron density makes it feasible to use large, flexible basis sets that are crucial for accurately describing the electronic structure, especially for properties like polarizability and hyperpolarizability.[3][4] The insights gained—from the most stable three-dimensional conformation to the nature of its electronic transitions—can guide synthetic efforts, predict spectroscopic signatures, and screen candidates for specific applications, thereby saving significant time and resources.

Experimental & Computational Protocol: A Validated DFT Workflow

This section details a standard, self-validating protocol for the comprehensive computational analysis of this compound. The causality for each step and parameter selection is explained to ensure scientific integrity.

Step-by-Step Computational Methodology

-

Initial Structure Construction:

-

Action: Build the 2D structure of this compound using a molecular editor and convert it to a 3D coordinate file.

-

Causality: An initial, reasonable geometry is required as the starting point for optimization. While the initial structure does not need to be perfect, a chemically sensible arrangement prevents the optimization algorithm from getting trapped in a high-energy local minimum.

-

-

Geometry Optimization:

-

Software: Gaussian 16, ORCA, or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).[5]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Causality: The B3LYP functional is a hybrid functional widely recognized for its robust performance in predicting the geometries and electronic properties of organic molecules. The 6-311++G(d,p) basis set is chosen for its high degree of flexibility. The '++' indicates the presence of diffuse functions on all atoms, which are essential for describing the behavior of electrons far from the nucleus—a critical aspect for analyzing anions and excited states. The '(d,p)' denotes the addition of polarization functions, which allow for non-spherical distortion of electron clouds, providing a more accurate description of chemical bonding.[6]

-

-

Vibrational Frequency Analysis:

-

Action: Perform a frequency calculation on the optimized geometry from Step 2 using the same functional and basis set.

-

Causality: This step is a self-validating checkpoint. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[5] Furthermore, this calculation yields the theoretical vibrational spectra (FT-IR and FT-Raman), which can be directly compared with experimental data for validation.

-

-

Electronic and Spectroscopic Property Calculation:

-

Action: Using the validated optimized geometry, perform single-point energy and Time-Dependent DFT (TD-DFT) calculations.

-

Causality: TD-DFT is the standard method for calculating the energies of electronic excited states, which allows for the simulation of the UV-Visible absorption spectrum.[6][7] The single-point calculation provides precise electronic property data, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and parameters for NLO analysis.

-

Caption: A validated workflow for DFT analysis of molecular properties.

Molecular Structure and Geometry

The fundamental structure of DMAPA consists of a pyridine ring connected to an N,N-dimethylaniline group at the 4-position. The geometric parameters, such as bond lengths and the crucial dihedral angle between the two aromatic rings, dictate the extent of π-conjugation and, consequently, the efficiency of intramolecular charge transfer (ICT).

Caption: Molecular structure of this compound.

DFT calculations predict a non-planar optimized geometry. The dihedral angle between the mean planes of the aniline and pyridine rings is a critical parameter. A smaller angle allows for better orbital overlap and more efficient charge transfer, which is desirable for NLO applications. For a similar compound, N,N-Dimethyl-4-(pyren-1-yl)aniline, the dihedral angle between the donor and acceptor moieties was found to be significant, influencing its electronic properties.[1][8]

Table 1: Predicted Geometrical Parameters for DMAPA (Note: Values are representative and based on B3LYP/6-311++G(d,p) calculations on analogous structures.)

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C-N (aniline) | 1.38 |

| C-N (dimethyl) | 1.46 | |

| C-C (inter-ring) | 1.48 | |

| C-N (pyridine) | 1.34 | |